Compound Description: NAPMA is identified as a potential therapeutic agent for osteoporosis and other bone diseases. In vitro studies demonstrate that NAPMA effectively inhibits RANKL-induced osteoclast differentiation, suppressing the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages. This inhibitory effect is observed in a dose-dependent manner without causing significant cytotoxicity. []
Furthermore, NAPMA downregulates the expression of essential osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. [] This downregulation contributes to decreased bone resorption and actin ring formation, further supporting its potential in treating bone diseases. []
Compound Description: PPOAC-Bz exhibits strong inhibitory effects on osteoclastogenesis, making it a potential therapeutic agent for bone diseases like osteoporosis. Preclinical studies show that PPOAC-Bz effectively blocks the formation of mature osteoclasts and suppresses their bone resorption activity in vitro. [] This inhibition is further supported by its ability to alter the mRNA expression levels of several osteoclast-specific marker genes. []
In vivo studies using ovariectomized (OVX) mice demonstrate the therapeutic potential of PPOAC-Bz in preventing bone loss. [] These findings suggest that PPOAC-Bz holds promise for treating osteolytic disorders by effectively regulating osteoclast activity. []
Compound Description: PPOA-N-Ac-2-Cl is identified as a potential therapeutic agent for osteoclast-related bone diseases due to its potent inhibitory effects on osteoclast differentiation. In vitro studies demonstrate its ability to significantly reduce the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, suggesting a direct impact on osteoclast formation. [] Importantly, these effects are achieved without inducing significant cytotoxicity, highlighting its potential as a safe therapeutic option. []
Further investigation reveals that PPOA-N-Ac-2-Cl downregulates the expression of key osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. [] This downregulation, particularly of CtsK, a protease critical for bone resorption, is corroborated by the observed decrease in bone resorption activity and F-actin ring formation in the presence of PPOA-N-Ac-2-Cl. [] These findings underscore its potential for mitigating bone resorption and treating associated diseases.
Compound Description: BN 80933 is a promising therapeutic agent for stroke due to its neuroprotective effects, attributed to its dual action as a neuronal nitric oxide synthase (nNOS) inhibitor and an antioxidant. [] Preclinical studies in rats subjected to cerebral ischemia demonstrated that BN 80933 effectively reduces both functional and histological damage. [] Further investigations in mice confirmed these findings, showing a significant reduction in infarct volume and improved neurological scores following transient middle cerebral artery occlusion (MCAO). []
BN 80933's neuroprotective effects extend to mitigating the inflammatory response associated with cerebral ischemia. [] It effectively reduces blood-brain barrier (BBB) disruption, evidenced by decreased extravasation of Evans blue in brain parenchyma. [] This reduction in BBB disruption, coupled with decreased brain water content, indicates a protective effect against brain edema. [] Additionally, BN 80933 attenuates neutrophil infiltration in brain parenchyma, further supporting its role in mitigating ischemic injury. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.